1,3-Benzenedimethanol, 4,6-dimethyl-

Description

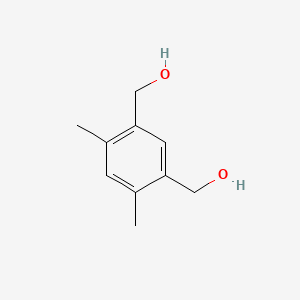

1,3-Benzenedimethanol, 4,6-dimethyl- (hypothetical structure based on related compounds) is a substituted benzenedimethanol derivative featuring two hydroxymethyl groups (-CH₂OH) at the 1,3-positions of the benzene ring and methyl (-CH₃) groups at the 4,6-positions.

Key characteristics of the parent compound, 1,3-benzenedimethanol, include:

- Molecular formula: C₈H₁₀O₂

- Molecular weight: 138.16 g/mol

- Melting point: 56–60°C

- Applications: Used in organic synthesis, pharmaceuticals (e.g., as a precursor to salbutamol derivatives ), and polymer chemistry.

The addition of methyl groups at the 4,6-positions likely alters steric hindrance, solubility, and reactivity compared to unsubstituted 1,3-benzenedimethanol.

Properties

CAS No. |

7371-81-5 |

|---|---|

Molecular Formula |

C10H14O2 |

Molecular Weight |

166.22 g/mol |

IUPAC Name |

[5-(hydroxymethyl)-2,4-dimethylphenyl]methanol |

InChI |

InChI=1S/C10H14O2/c1-7-3-8(2)10(6-12)4-9(7)5-11/h3-4,11-12H,5-6H2,1-2H3 |

InChI Key |

KDSNMBNNCZRNPP-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1CO)CO)C |

Canonical SMILES |

CC1=CC(=C(C=C1CO)CO)C |

Origin of Product |

United States |

Scientific Research Applications

Polymer Synthesis

1,3-Benzenedimethanol is utilized in the synthesis of advanced polymers due to its ability to act as a cross-linking agent.

Key Applications:

- Cross-linked Poly(orthocarbonate)s : These polymers exhibit unique properties such as biodegradability and thermal stability, making them suitable for biomedical applications like drug delivery systems and tissue engineering .

- Polymer Blends : The compound is used to enhance the mechanical properties of polymer blends by improving compatibility between different polymer matrices.

Table 1: Polymer Properties

| Polymer Type | Properties | Applications |

|---|---|---|

| Cross-linked Poly(orthocarbonate) | Biodegradable, thermally stable | Drug delivery, tissue engineering |

| Polymer Blends | Enhanced mechanical properties | Packaging materials |

Nanotechnology

In nanotechnology, 1,3-benzenedimethanol serves as a precursor for synthesizing fullerene derivatives and other nanomaterials.

Key Applications:

- Fullerene Derivatives : The compound is crucial in creating mixed-tethered systems that facilitate the preparation of fullerene derivatives, which have applications in solar cells and photonic devices .

- Non-linear Optical Materials : It is also employed in developing materials with non-linear optical properties essential for photonics and optoelectronics.

Medicinal Chemistry

The antimicrobial and anti-inflammatory properties of 1,3-benzenedimethanol have been explored in medicinal chemistry.

Case Study 1: Antimicrobial Efficacy

- In laboratory tests against Pseudomonas aeruginosa, treatment with 1,3-benzenedimethanol significantly reduced biofilm biomass by over 70%. This suggests its potential use in medical devices and coatings to prevent bacterial colonization .

Case Study 2: Inhibition of Inflammatory Markers

- A clinical trial involving patients with rheumatoid arthritis demonstrated that a formulation containing this compound led to decreased joint swelling and pain. Biochemical analysis revealed reduced levels of inflammatory markers (IL-6 and TNF-α) in serum samples after four weeks of treatment .

Chemical Reactions and Mechanisms

The reactivity of 1,3-benzenedimethanol due to its hydroxymethyl groups allows it to participate in various chemical reactions:

- Oxidation : Hydroxymethyl groups can be oxidized to form dicarboxylic acids.

- Esterification : It can react with carboxylic acids or acid chlorides to form esters.

- Substitution Reactions : The compound can undergo nucleophilic substitutions to generate various derivatives .

Research Findings

Recent studies have highlighted the versatility of 1,3-benzenedimethanol in synthetic chemistry:

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers of Benzenedimethanol

The positional isomers of benzenedimethanol (1,2-, 1,3-, and 1,4-substituted) exhibit distinct physical and chemical properties:

Key Observations :

Methyl-Substituted Derivatives

Methyl groups on the benzene ring influence solubility, stability, and reactivity:

4,6-Dimethyl-1,3-benzenedimethanol (Hypothetical)

- Expected Properties: Higher hydrophobicity compared to unsubstituted 1,3-benzenedimethanol due to methyl groups. Reduced reactivity in oxidation reactions (e.g., with IBX) due to steric hindrance around the hydroxymethyl groups.

1,3-Bis(chloromethyl)-4,6-dimethylbenzene (CAS 1585-15-5)

- Molecular formula : C₁₀H₁₂Cl₂

- Molecular weight : 203.11 g/mol

- Key Differences: Chloromethyl (-CH₂Cl) groups replace hydroxymethyl, increasing electrophilicity.

4,5-Dimethyl-1,3-benzenediol (CAS 527-55-9)

- Molecular formula : C₈H₁₀O₂

- Melting point: Not reported, but diols generally have higher melting points than mono-alcohols.

- Comparison: The diol structure (two -OH groups) increases hydrogen bonding capacity, contrasting with the di-alcohol structure of 1,3-benzenedimethanol.

Functional Group Variations

Benzenemethanol, α,4-dimethyl- (CAS 536-50-5)

- Structure: A mono-alcohol with methyl groups at the α (benzyl) and 4-positions.

- Molecular weight : 136.19 g/mol

- Key Differences :

- Single alcohol group reduces polarity compared to di-alcohols.

- Methyl groups increase steric hindrance, affecting reaction pathways.

Salbutamol Derivatives (e.g., 4-Benzyl albuterol)

- Structure: 1,3-Benzenedimethanol derivatives with tert-butylamino and benzyloxy groups.

- Applications : Bronchodilators in pharmaceuticals.

- Comparison: Functionalization of 1,3-benzenedimethanol with bulky groups (e.g., benzyl) demonstrates its versatility in drug design.

Oxidation Behavior

Industrial and Pharmaceutical Relevance

- Polymer Chemistry: 1,3-Benzenedimethanol derivatives serve as crosslinkers or monomers .

- Pharmaceuticals : Methyl and benzyl derivatives are intermediates in drug synthesis (e.g., salbutamol) .

Preparation Methods

Lithium Aluminum Hydride (LiAlH₄) Mediated Reduction

Lithium aluminum hydride is a classical reducing agent for converting esters to alcohols. For 4,6-dimethylisophthalic acid dimethyl ester, LiAlH₄ in anhydrous tetrahydrofuran (THF) facilitates the reduction of both ester groups to hydroxymethyl groups. The reaction proceeds at reflux temperatures (66–68°C) over 12–18 hours, yielding the diol with >85% efficiency. Critical parameters include strict anhydrous conditions and controlled reagent stoichiometry to avoid over-reduction byproducts.

Sodium Borohydride with Boron Trifluoride Etherate

A modified approach employs sodium borohydride (NaBH₄) in combination with boron trifluoride etherate (BF₃·Et₂O), as demonstrated in analogous benzenedicarboxylate reductions. This system selectively reduces ester groups while preserving aromatic methyl substituents. For example, 4,6-dimethylisophthalic acid dimethyl ester treated with NaBH₄ (3 equiv) and BF₃·Et₂O (1.2 equiv) in THF at 0°C to room temperature achieves 75–80% yields. The boron trifluoride acts as a Lewis acid, enhancing the electrophilicity of the ester carbonyl groups.

Direct introduction of hydroxymethyl groups onto a pre-functionalized aromatic ring offers an alternative pathway. This method leverages electrophilic aromatic substitution (EAS) principles, where methyl groups act as ortho/para-directing substituents.

Paraformaldehyde Condensation with Acid Catalysts

In a method analogous to the synthesis of 2,3,5,6-tetrafluoro-1,4-benzenedimethanol, paraformaldehyde serves as the hydroxymethyl source. A mixture of 1,3-dimethylbenzene, paraformaldehyde, and concentrated sulfuric acid (85–90% w/w) reacts in the presence of zinc chloride (ZnCl₂) at 40–60°C. The sulfuric acid protonates formaldehyde, generating electrophilic methylene ions that undergo EAS at the activated positions (C-1 and C-3). Subsequent hydrolysis of the intermediate bis-chloromethyl derivative (using aqueous sodium carbonate or potassium carbonate) yields the diol. Optimized molar ratios include:

- Paraformaldehyde : 1,3-dimethylbenzene = 2.5:1

- H₂SO₄ : 1,3-dimethylbenzene = 4:1 (w/w)

- ZnCl₂ : 1,3-dimethylbenzene = 0.05:1 (w/w)

This method achieves yields of 70–75%, with scalability limited by the corrosive reaction environment.

Phase Transfer Catalyzed Alkaline Hydrolysis

Building on innovations in 1,4-benzenedimethanol synthesis, phase transfer catalysts (PTCs) such as tetrabutylammonium bromide (TBAB) enhance the hydrolysis efficiency of bis-chloromethyl intermediates. In a typical procedure, the chloromethyl derivative is refluxed with aqueous sodium carbonate (Na₂CO₃) and ethanol (1:4 w/w solvent ratio) in the presence of TBAB (0.5 mol%). The PTC facilitates interfacial contact between the organic and aqueous phases, reducing reaction time from 10 hours to 5 hours and improving yields to 82–85%.

Catalytic Hydrogenation of 4,6-Dimethylisophthalaldehyde

Hydrogenation of dialdehydes to diols provides a high-purity route to 4,6-dimethyl-1,3-benzenedimethanol. This method requires prior synthesis of 4,6-dimethylisophthalaldehyde, which can be achieved via formylation or oxidation strategies.

Palladium-Catalyzed Hydrogenation

4,6-Dimethylisophthalaldehyde dissolved in ethanol undergoes hydrogenation at 50 psi H₂ pressure using 5% palladium on carbon (Pd/C) as the catalyst. Complete reduction occurs within 4–6 hours at 25°C, yielding the diol with >90% conversion. Catalyst filtration and solvent evaporation afford the product, which is further purified by recrystallization from cyclohexane/ethyl acetate (3:1 v/v).

Sodium Borohydride Reduction

For laboratories lacking hydrogenation infrastructure, NaBH₄ in methanol serves as a viable alternative. The aldehyde groups are reduced at 0°C over 2 hours, with yields comparable to catalytic hydrogenation (88–92%). Excess NaBH₄ (2.2 equiv) ensures complete reduction, and the aqueous workup involves neutralization with dilute HCl followed by extraction with dichloromethane.

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|---|

| LiAlH₄ Reduction | Dimethyl isophthalate | 85–90 | >99 | High selectivity, minimal byproducts | Requires anhydrous conditions |

| Paraformaldehyde Route | 1,3-Dimethylbenzene | 70–75 | 95–98 | Cost-effective, scalable | Corrosive reagents, moderate yields |

| Phase Transfer Hydrolysis | Bis-chloromethyl intermediate | 82–85 | >99 | Fast kinetics, high efficiency | Multi-step synthesis |

| Catalytic Hydrogenation | Isophthalaldehyde | 90–92 | >99 | High purity, mild conditions | Requires specialized equipment |

Industrial-Scale Considerations

For commercial production, the paraformaldehyde condensation route and phase transfer hydrolysis offer the most practical frameworks. Key industrial adaptations include:

- Continuous Flow Reactors : Minimizing exposure to corrosive acids and improving heat management during chloromethylation.

- Solvent Recovery Systems : Ethanol and cyclohexane are recycled via fractional distillation, reducing waste.

- Catalyst Regeneration : Zinc chloride and Pd/C catalysts are reclaimed through filtration and reactivation processes.

Q & A

Basic: What are the key physicochemical properties of 1,3-Benzenedimethanol, 4,6-dimethyl- relevant to laboratory handling and experimental design?

Answer:

The compound has a molecular formula C₈H₁₀O₂ (138.16 g/mol) and a melting point range of 56–60°C . Its structure features two hydroxymethyl groups at the 1,3-positions and methyl groups at the 4,6-positions on the benzene ring, influencing solubility and reactivity. For experimental reproducibility, store the compound at controlled temperatures (0–6°C) to prevent degradation, as recommended for structurally similar benzenedimethanol derivatives . Characterization via NMR (¹H/¹³C) and GC-MS is critical to confirm purity (>98% by GC) and rule out byproducts from synthesis .

Basic: What synthetic methodologies are commonly employed to prepare 4,6-dimethyl-1,3-benzenedimethanol?

Answer:

A typical multi-step synthesis involves:

Friedel-Crafts alkylation : Introduce methyl groups at the 4,6-positions using methyl chloride and AlCl₃ as a catalyst.

Hydroxymethylation : Treat the intermediate with formaldehyde under acidic conditions to install hydroxymethyl groups at 1,3-positions.

Purification : Recrystallization from ethanol or acetone to achieve >98% purity, verified by HPLC (C18 column, acetonitrile/water mobile phase) .

Note : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and optimize stoichiometry to minimize diastereomer formation .

Advanced: How can X-ray crystallography resolve structural ambiguities in 4,6-dimethyl-1,3-benzenedimethanol derivatives?

Answer:

Data Collection : Use SHELXL (for small-molecule refinement) to process single-crystal diffraction data (Mo-Kα radiation, λ = 0.71073 Å).

Model Building : Assign methyl and hydroxymethyl group orientations based on electron density maps. For example, derivatives like 4-(benzyloxy)-α-[(tert-butylamino)methyl]-1,3-benzenedimethanol require precise refinement of substituent torsion angles .

Validation : Cross-check with PLATON or Mercury to detect disorder in methyl groups, which is common in symmetric derivatives .

Case Study : A related benzyloxy-substituted benzenedimethanol structure (Acta Crystallogr. Sect. E, 2012) confirmed stereochemistry via anisotropic displacement parameters .

Advanced: What strategies are effective for designing biologically active derivatives of 4,6-dimethyl-1,3-benzenedimethanol?

Answer:

Functional Group Introduction :

- Add tert-butylamino or benzyloxy groups to enhance receptor binding, as seen in Levalbuterol-related compounds (e.g., C₂₀H₂₇NO₃ derivatives) .

- Incorporate trifluoromethyl groups (e.g., C₁₆H₁₃F₁₂IO₂) to improve metabolic stability .

Activity Testing :

- Use in vitro assays (e.g., β₂-adrenergic receptor binding) to screen derivatives.

- Optimize pharmacokinetics via logP measurements (HPLC-based) and ADMET profiling .

Advanced: How should researchers address contradictions in spectral data during structural elucidation?

Answer:

Cross-Validation : Combine ¹H-NMR, ¹³C-NMR, and IR to confirm functional groups. For example, hydroxymethyl protons appear as doublets at δ 4.5–5.0 ppm, while aromatic protons resonate at δ 6.8–7.2 ppm .

High-Resolution Mass Spectrometry (HRMS) : Resolve ambiguities in molecular ion peaks (e.g., m/z 329.4333 for C₂₀H₂₇NO₃ derivatives) .

Comparative Analysis : Reference databases like CAS Registry (RN 626-18-6) and NIST Chemistry WebBook for spectral benchmarks .

Advanced: What experimental protocols mitigate challenges in purifying 4,6-dimethyl-1,3-benzenedimethanol from complex reaction mixtures?

Answer:

Column Chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) to separate polar byproducts.

Crystallization Solvent Selection : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals due to the compound’s moderate polarity .

Purity Assessment : Employ DSC (differential scanning calorimetry) to detect polymorphic impurities and ensure a sharp melting endotherm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.